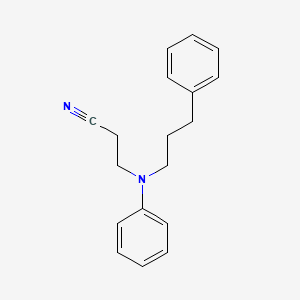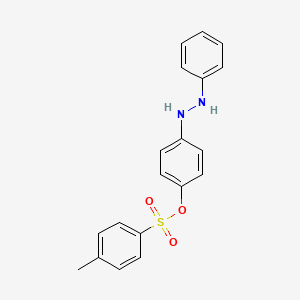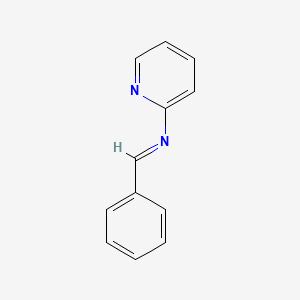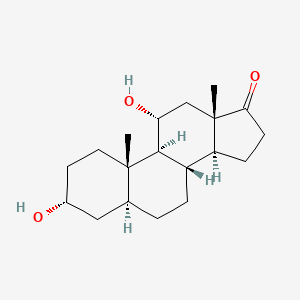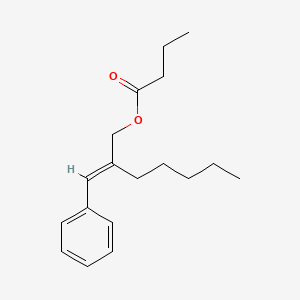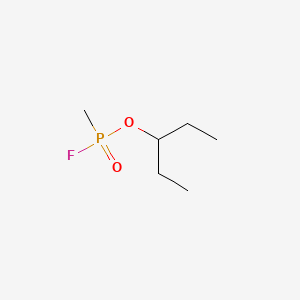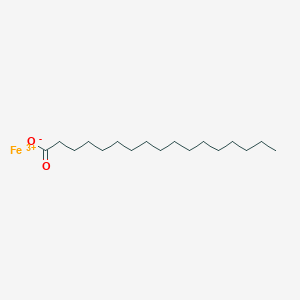
Iron(3+) heptadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Iron(3+) heptadecanoate can be synthesized through the reaction of iron(III) chloride with heptadecanoic acid in an organic solvent. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding heptadecanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization techniques.
化学反应分析
Types of Reactions: Iron(3+) heptadecanoate undergoes various chemical reactions, including:
Oxidation: The iron(III) ion can be reduced to iron(II) under certain conditions.
Substitution: The heptadecanoate ligands can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or other coordinating ligands.
Major Products:
Oxidation: Reduction of iron(III) to iron(II) results in the formation of iron(II) complexes.
Substitution: Ligand exchange reactions yield new iron(III) complexes with different ligands.
科学研究应用
Iron(3+) heptadecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of specialized materials and coatings due to its unique properties.
作用机制
The mechanism of action of iron(3+) heptadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(III) ion can undergo reduction to iron(II), which is essential in many biological and chemical processes. The heptadecanoate ligands provide stability to the complex and influence its reactivity.
相似化合物的比较
Iron(III) acetate: Another iron(III) carboxylate complex with different ligands.
Iron(III) stearate: Similar to iron(3+) heptadecanoate but with stearic acid as the ligand.
Comparison: this compound is unique due to its specific ligand, heptadecanoic acid, which imparts distinct properties compared to other iron(III) carboxylates. Its long-chain fatty acid ligand influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
20174-73-6 |
|---|---|
分子式 |
C17H33FeO2+2 |
分子量 |
325.3 g/mol |
IUPAC 名称 |
heptadecanoate;iron(3+) |
InChI |
InChI=1S/C17H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+3/p-1 |
InChI 键 |
UUOMRAJBLCOIQD-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








